2,4,6-Trimethylbenzyl alcohol
Overview
Description
It is a white to light yellow crystalline powder with a molecular weight of 150.22 g/mol . This compound is characterized by the presence of three methyl groups attached to a benzene ring, along with a hydroxyl group attached to the benzyl position.
Mechanism of Action
Target of Action
The specific biological targets of 2,4,6-Trimethylbenzyl alcohol are currently unknown due to the lack of research in this area .
Mode of Action
Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. It’s known that this compound can undergo oxidation in the presence of molecular iodine and potassium carbonate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzyl alcohol can be synthesized through various methods. One common laboratory method involves the reduction of 2,4,6-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2,4,6-trimethylbenzaldehyde. This process involves the use of hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated pressure and temperature .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 2,4,6-trimethylbenzoic acid.
Reduction: The compound can be reduced to 2,4,6-trimethylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), molecular iodine (I2), potassium carbonate (K2CO3), 2,2,2-trifluoroethanol.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2,4,6-Trimethylbenzoic acid.
Reduction: 2,4,6-Trimethylbenzylamine.
Substitution: 2,4,6-Trimethylbenzyl chloride or bromide.
Scientific Research Applications
2,4,6-Trimethylbenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds and is investigated for its potential therapeutic properties.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2,4,6-Trimethylbenzoic acid: Formed by the oxidation of 2,4,6-Trimethylbenzyl alcohol.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of this compound.
2,4,6-Trimethylbenzylamine: Formed by the reduction of this compound.
Uniqueness: this compound is unique due to the presence of three methyl groups on the benzene ring, which influences its steric and electronic properties. This structural feature distinguishes it from other benzyl alcohol derivatives and affects its reactivity and applications .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODDFDHPSIYCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194506 | |
Record name | 2,4,6-Trimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-90-5 | |
Record name | 2,4,6-Trimethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4170-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylbenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIMETHYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV3KVT84N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,4,6-Trimethylbenzyl alcohol be used as a reagent in manganese-catalyzed borrowing hydrogen reactions?
A: While this compound can be effectively converted to 2,4,6-Trimethylbenzaldehyde through oxidation [], its steric hindrance makes it unreactive as an alkylating agent in manganese-catalyzed borrowing hydrogen N-alkylation of sulfonamides []. This suggests that the bulky nature of the three methyl groups surrounding the benzylic position hinders its ability to approach the metal center and participate in the desired catalytic cycle.
Q2: What are the spectroscopic characteristics of this compound?
A: While the provided abstracts don't provide a full spectroscopic analysis, [] mentions that the structure of this compound was confirmed by 1H NMR and MS. This suggests the standard characterization techniques were used to verify the identity and purity of the synthesized compound.
Q3: What is a documented synthetic route for producing this compound?
A: A successful synthesis of this compound starts with the bromination of 1,3,5-Mesitylene to yield 1-bromo-2,4,6-trimethylbenzene. This is followed by a Grignard reaction with formaldehyde, resulting in the formation of this compound with a 79% yield []. This approach utilizes readily available starting materials and offers a relatively efficient route to the desired compound.
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